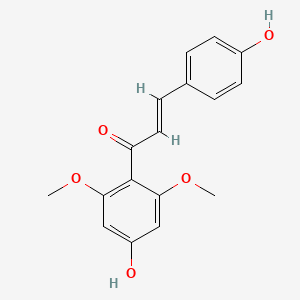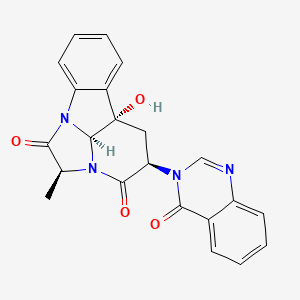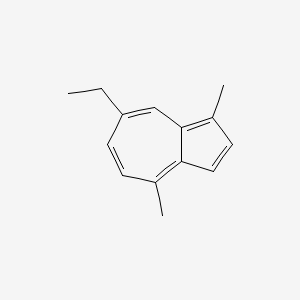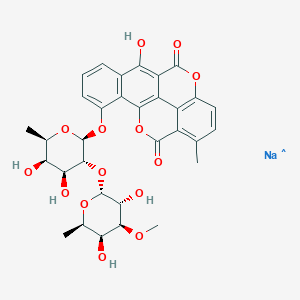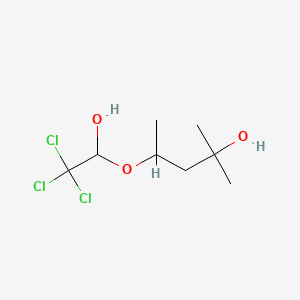
Chloralodol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloralodol is a tertiary alcohol.
Chlorhexadol is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Chlorhexadol is a sedative and hypnotic which is regulated in the United States as a Schedule III controlled substance. It is a derivative of chloral hydrate.
Applications De Recherche Scientifique
Chloralodol in Cardiovascular Research
Chloralodol has been used in cardiovascular research, particularly in animal studies. It's noted for potentially interacting with alpha-adrenergic receptors. For example, a study found that chloralose, a related compound, altered systemic arterial pressure and heart rate responses in lambs, suggesting an interaction with alpha-receptors (Covert, Drummond, & Gimotty, 1988). Furthermore, chloralose's impact on oxygen metabolism and catecholamine secretion has been investigated, highlighting its influence on cardiorespiratory reflexes in animal studies (Covert et al., 1992).
Chloralodol in Anesthetic Research
Chloralodol, particularly α-chloralose, is used as an anesthetic in physiological research due to its relatively minimal suppression of central nervous system functions compared to other anesthetics. It has been used in neurophysiologic studies, although its effects on neuron activity in specific brain regions have been noted (Collins, Kawahara, Homma, & Kitahata, 1983). Another study highlighted chloralose as a safe anesthetic for longitudinal studies in animals, without causing significant toxicity (Grad, Witten, Quan, McKelvie, & Lemen, 1988).
Chloralodol in Environmental and Toxicological Studies
Chloralodol-related compounds, such as chlorothalonil, have been studied for their environmental impact and toxicity. For example, chlorothalonil's oxidative stress effects on estuarine animals were evaluated, showing its potential harmful effects on aquatic life (Barreto et al., 2018). Additionally, the genotoxic potential of chlorothalonil drift from agricultural fields was assessed, providing insights into its environmental risks (Garron et al., 2012).
Propriétés
Numéro CAS |
3563-58-4 |
|---|---|
Nom du produit |
Chloralodol |
Formule moléculaire |
C8H15Cl3O3 |
Poids moléculaire |
265.6 g/mol |
Nom IUPAC |
2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol |
InChI |
InChI=1S/C8H15Cl3O3/c1-5(4-7(2,3)13)14-6(12)8(9,10)11/h5-6,12-13H,4H2,1-3H3 |
Clé InChI |
QVFWZNCVPCJQOP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |
SMILES canonique |
CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |
Apparence |
Solid powder |
Point d'ébullition |
304.7°Cat760mmHg |
melting_point |
103 °C 103.0 °C |
Autres numéros CAS |
3563-58-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Chloralodol; Chloralodolum; Chlorhexadol; Lora; Mecoral |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B1668553.png)
![2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1668554.png)
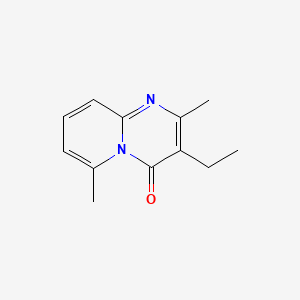
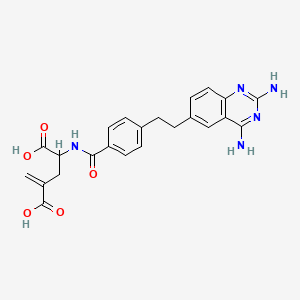
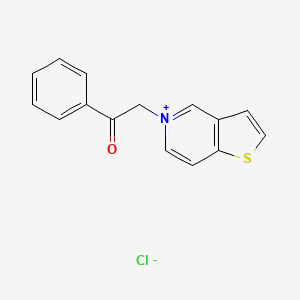

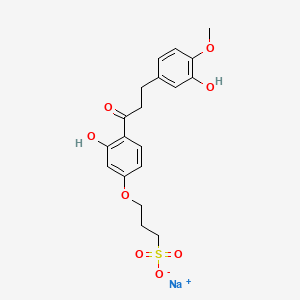
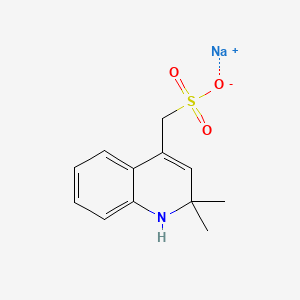
![4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide](/img/structure/B1668562.png)
